molecular formula C11H9NO3 B1270161 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde CAS No. 68301-75-7

2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde

Cat. No.: B1270161
CAS No.: 68301-75-7
M. Wt: 203.19 g/mol
InChI Key: ZUOLPKRXZRWAFV-UHFFFAOYSA-N
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Description

2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde is a heterocyclic compound with the molecular formula C11H9NO3 and a molecular weight of 203.20 g/mol . This compound is part of the chromene family, which is known for its diverse biological activities and applications in various fields of science and industry.

Mechanism of Action

Target of Action

It is known that this compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

It is known that similar compounds have been synthesized and shown to exhibit significant anticancer activity . This suggests that 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde may interact with its targets in a way that inhibits the growth of cancer cells.

Biochemical Pathways

Given its use in proteomics research , it is likely that this compound affects pathways involving protein synthesis or degradation.

Result of Action

Similar compounds have been shown to exhibit significant anticancer activity , suggesting that this compound may have similar effects.

Action Environment

It is known that the compound has been synthesized in an environmentally friendly medium , suggesting that it may be stable under a variety of conditions.

Biochemical Analysis

Biochemical Properties

2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a pivotal role in cell signaling . This inhibition can result in altered phosphorylation states of proteins, thereby affecting downstream signaling events and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to a decrease in its biological activity . Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . For instance, studies have shown that high doses can cause liver toxicity, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde typically involves multi-component reactions. One common method is the reaction of salicylaldehyde with malononitrile and a suitable amine under basic conditions . This reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are often applied to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and aldehyde groups make it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

2-amino-6-methyl-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)10(14)8(5-13)11(12)15-9/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOLPKRXZRWAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C(C2=O)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363141
Record name 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68301-75-7
Record name 2-Amino-6-methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68301-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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